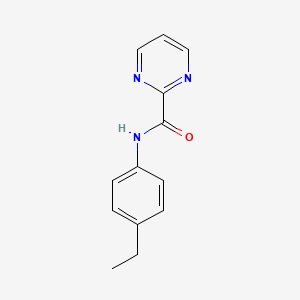

N-(4-乙基苯基)-2-嘧啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of pyrimidine derivatives, including compounds similar to N-(4-ethylphenyl)-2-pyrimidinecarboxamide, typically involves condensation reactions that can be tailored for specific structural features. For instance, Xia et al. (2006) reported the synthesis of novel polyimides derived from pyrimidine units, showcasing the versatility of pyrimidine chemistry in generating materials with exceptional thermal stability and mechanical properties (Xia et al., 2006).

Molecular Structure Analysis The molecular structure of pyrimidine derivatives is characterized by planar rings and specific substituent effects that influence overall molecular geometry and electronic distribution. For example, Trilleras et al. (2009) analyzed the crystal and molecular structure of pyrimidine analogs, highlighting how substituents affect the planarity and polarization of electronic structures (Trilleras et al., 2009).

Chemical Reactions and Properties Pyrimidine derivatives engage in various chemical reactions, reflecting their rich chemistry. The reactivity can be tailored by substituting different groups, allowing for the synthesis of compounds with desired chemical properties. Palanki et al. (2000) conducted studies on pyrimidine compounds, exploring the effect of substitutions on their activity as transcription inhibitors (Palanki et al., 2000).

Physical Properties Analysis The physical properties of N-(4-ethylphenyl)-2-pyrimidinecarboxamide and related compounds, such as solubility, melting point, and stability, are significantly influenced by their molecular structure. The introduction of specific substituents can enhance certain physical properties, making these compounds suitable for various applications. The study by Gangjee et al. (2009) on the structure-activity relationship of pyrimidine derivatives provides insights into how modifications in the pyrimidine core affect their physical and biological properties (Gangjee et al., 2009).

Chemical Properties Analysis The chemical properties of pyrimidine derivatives, including reactivity, acidity, and basicity, are pivotal for their biological activity and interactions. The synthesis and characterization of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate by Mohan et al. (2014) exemplify the exploration of pyrimidine derivatives for their antioxidant and radioprotective activities, demonstrating the utility of chemical property manipulation in drug design (Mohan et al., 2014).

科学研究应用

药物化学应用

基因表达抑制

N-(4-乙基苯基)-2-嘧啶甲酰胺衍生物因其抑制由NF-κB和AP-1转录因子介导的转录的能力而受到研究。这些因子在负责免疫和炎症反应的基因调控中至关重要。旨在提高口服生物利用度而不牺牲活性的结构修饰表明,嘧啶环上的某些取代基可以维持或增强抑制功效,突出了该化合物在与炎症和免疫调节相关的治疗应用中的潜力(Palanki等人,2000)。

抗癌活性

对N-(4-乙基苯基)-2-嘧啶甲酰胺衍生物的研究也揭示了它们作为抗癌剂的潜力。例如,已经合成衍生物以选择性抑制组蛋白脱乙酰酶(HDAC),它在基因表达的表观遗传调控中起关键作用。这些抑制剂可以诱导癌细胞周期停滞和凋亡,在体内表现出显着的抗肿瘤活性,并表明它们在癌症治疗中的前景(周等人,2008)。

聚合物科学应用

新型聚酰亚胺

N-(4-乙基苯基)-2-嘧啶甲酰胺衍生物促进了具有出色热稳定性和机械性能的新型聚酰亚胺的开发。这些材料通过涉及嘧啶单元的缩合反应合成,由于其优异的耐热性和耐化学性,显示出在高性能应用中的潜力(夏等人,2006)。

材料科学应用

光电性质

N-(4-乙基苯基)-2-嘧啶甲酰胺衍生物的结构特征因其非线性光学(NLO)性质而被探索。这些性质对于光电领域的各种应用至关重要,例如在光子器件的新材料开发中。研究表明,某些衍生物表现出增强的NLO活性,使其适用于高科技光电应用(侯赛因等人,2020)。

属性

IUPAC Name |

N-(4-ethylphenyl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-2-10-4-6-11(7-5-10)16-13(17)12-14-8-3-9-15-12/h3-9H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVIFBIWHOOPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-2-pyrimidinecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)

![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B5559529.png)

![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)

![N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)

![5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)

![5-[(4-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5559590.png)

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5559591.png)

![3-isobutyl-1-methyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5559602.png)

![{4-[(mesitylsulfonyl)amino]phenyl}acetic acid](/img/structure/B5559607.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5559619.png)